3'-Methoxy-2-phenylacetophenone
Overview
Description
3’-Methoxy-2-phenylacetophenone is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is also known by its IUPAC name, 1-(3-methoxyphenyl)-2-phenylethanone . This compound is characterized by a methoxy group attached to the third carbon of the phenyl ring and a phenylacetophenone backbone. It is a white solid at room temperature and is used in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-2-phenylacetophenone typically involves the reaction of 3-methoxybenzaldehyde with phenylacetic acid in the presence of a catalyst. One common method is the Friedel-Crafts acylation, where aluminum chloride (AlCl3) is used as a catalyst . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of 3’-Methoxy-2-phenylacetophenone may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3’-Methoxy-2-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
3’-Methoxy-2-phenylacetophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Methoxy-2-phenylacetophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in organic reactions, facilitating the formation of new chemical bonds. Its methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Benzoin methyl ether (α-Methoxy-α-phenylacetophenone): Similar in structure but with a different substitution pattern.
2-Methoxy-2-phenylacetophenone: Another isomer with the methoxy group in a different position.
Uniqueness: 3’-Methoxy-2-phenylacetophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-9-5-8-13(11-14)15(16)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKIKVKAEQMZBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374867 | |
Record name | 3'-Methoxy-2-phenylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62381-24-2 | |
Record name | 3'-Methoxy-2-phenylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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